

An In-depth Technical Guide to Disulfo-Indocyanine Green (ICG) Amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disulfo-ICG amine

Cat. No.: B12381631

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Disulfo-Indocyanine Green (ICG) amine, a near-infrared (NIR) fluorescent dye with significant advantages for biological imaging and diagnostics.

Core Chemical Structure and Identification

Disulfo-ICG amine, a derivative of Indocyanine Green (ICG), is a water-soluble fluorescent dye specifically engineered for enhanced performance in biological applications. Its chemical structure is characterized by a polymethine chain linking two benzindole rings, with the key additions of two sulfonate groups and a primary amine functional group.

The IUPAC name for **Disulfo-ICG amine** is disodium;(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate.[1]

The presence of the primary amine provides a reactive site for covalent conjugation to biomolecules, such as antibodies and proteins, a feature lacking in the parent ICG compound. The additional sulfonate groups significantly improve its aqueous solubility and reduce aggregation, a common issue with cyanine dyes.

Below is a diagram of the chemical structure of **Disulfo-ICG amine**.

Chemical Structure of **Disulfo-ICG amine**

Physicochemical and Fluorescent Properties

Disulfo-ICG amine exhibits several key improvements over the parent ICG molecule, making it a superior choice for many research and development applications. These enhancements are summarized in the tables below.

Comparative Properties: Disulfo-ICG Amine vs. ICG

Property	Indocyanine Green (ICG)	Disulfo-ICG Amine	Improvement
Quantum Yield (Φ)	0.016	0.028	75%
Molar Extinction (ϵ)	220,000 M ⁻¹ cm ⁻¹	225,000 M ⁻¹ cm ⁻¹	2.3%
Plasma Stability ($t_{1/2}$)	2.8 hours	4.1 hours	46%
Aqueous Solubility	1 mg/mL	10 mg/mL	10x
Conjugation Efficiency	N/A	92%	-

Data sourced from Smolecule.[\[1\]](#)

Detailed Physicochemical and Spectral Properties

Property	Value	Reference
Molecular Formula	C ₅₁ H ₆₂ N ₄ Na ₂ O ₁₀ S ₃	[1]
Molecular Weight	1033.23 g/mol	[1][2]
Excitation Maximum (λ _{ex})	~789 nm	(for ICG amine)
Emission Maximum (λ _{em})	~814 nm	(for ICG amine)
Solubility		
Water	10 mg/mL	
DMSO	Soluble	
Ethanol	Moderately soluble	
Dichloromethane	Poorly soluble	
Chloroform	Poorly soluble	
Hexane	Insoluble	
logP (Octanol-Water)	-3.2	

Experimental Protocols

The primary utility of the amine functional group on Disulfo-ICG is for bioconjugation, typically to proteins such as antibodies. Below is a general protocol for the conjugation of **Disulfo-ICG amine** to a target protein.

Protocol: Antibody Conjugation with Disulfo-ICG Amine

This protocol is adapted from general procedures for amine-reactive dyes and may require optimization for specific antibodies and applications.

Materials:

- **Disulfo-ICG amine**
- Target antibody (or other protein) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

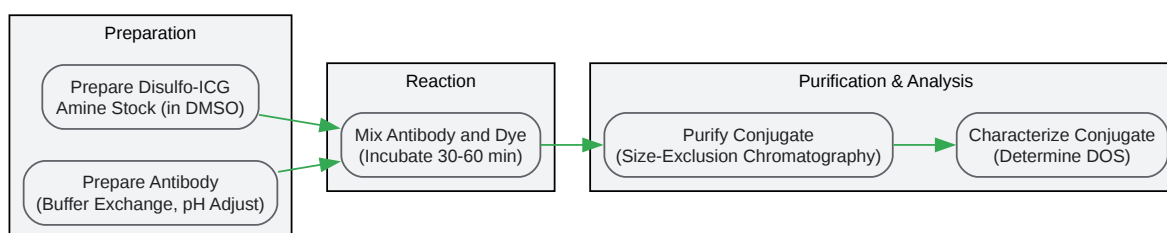
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.5-9.0)
- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

- Preparation of Protein Solution:
 - Ensure the antibody solution is free of amine-containing stabilizers like Tris or glycine, and other interfering substances such as sodium azide. If necessary, dialyze the antibody against PBS.
 - Adjust the protein concentration to >2 mg/mL.
 - For the reaction, adjust the pH of the protein solution to 8.5 ± 0.5 using the reaction buffer.
- Preparation of Dye Stock Solution:
 - Dissolve **Disulfo-ICG amine** in anhydrous DMSO to a concentration of 10-20 mM.
 - This stock solution should be prepared fresh and used promptly.
- Conjugation Reaction:
 - The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 is recommended.
 - Add the calculated volume of the **Disulfo-ICG amine** stock solution to the pH-adjusted antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should be less than 10%.
 - Incubate the reaction mixture at room temperature for 30-60 minutes with continuous mixing.

- Purification of the Conjugate:
 - Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
 - Collect the fractions containing the purified conjugate, which will be the first colored fractions to elute.
- Characterization of the Conjugate:
 - Determine the Degree of Substitution (DOS), which is the average number of dye molecules per antibody. This can be calculated from the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance of the dye (~785 nm).

The following diagram illustrates the general workflow for antibody conjugation.



[Click to download full resolution via product page](#)

Workflow for Antibody Conjugation

Applications in Research and Drug Development

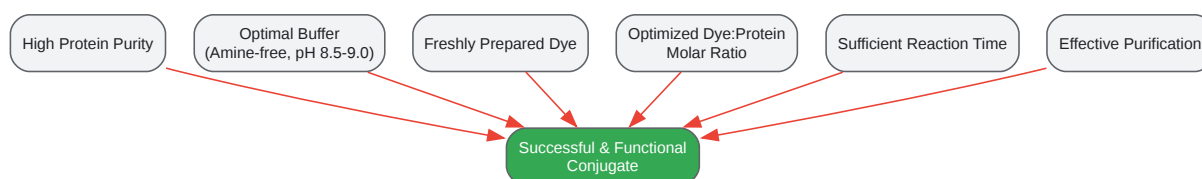
The enhanced properties of **Disulfo-ICG amine** make it a valuable tool in various research and development areas:

- **In Vivo Imaging:** Its near-infrared fluorescence allows for deep tissue penetration, making it ideal for small animal imaging to track the biodistribution of labeled molecules.

- **Fluorescence-Guided Surgery:** The strong fluorescence signal can be used to illuminate tumors or other tissues of interest during surgical procedures.
- **Antibody-Drug Conjugates (ADCs):** The amine functionality allows for its incorporation into ADC constructs as a fluorescent reporter to study their localization and trafficking.
- **Flow Cytometry and Microscopy:** Labeled antibodies can be used to identify and quantify specific cell populations or visualize cellular structures.
- **Diagnostic Assays:** The high sensitivity and low background fluorescence in the NIR region can improve the performance of various diagnostic assays.

Logical Relationships in Bioconjugation

The success of a bioconjugation experiment with **Disulfo-ICG amine** depends on several key factors and their interplay. The following diagram illustrates these logical relationships.



[Click to download full resolution via product page](#)

Key Factors for Successful Bioconjugation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Disulfo-ICG amine [smolecule.com]

- 2. Disulfo-ICG amine_TargetMol [targetmol.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Disulfo-Indocyanine Green (ICG) Amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381631#disulfo-icg-amine-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com